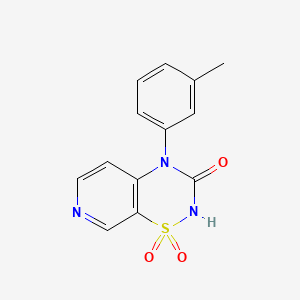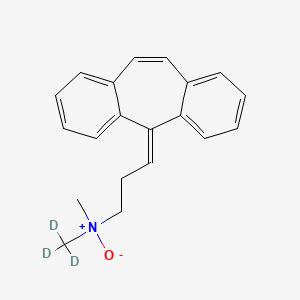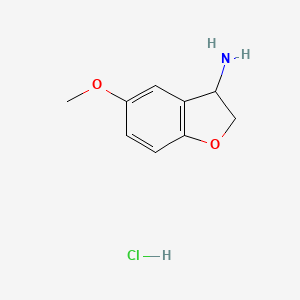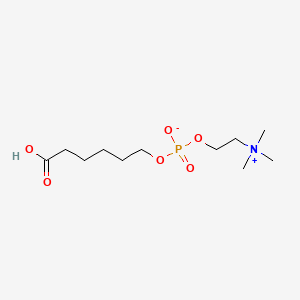
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate, also known as MDHP, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. MDHP belongs to the class of isoindoline-1,3-dione derivatives and has shown promise in biological and chemical research.
作用机制
The mechanism of action of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate is not fully understood, but research has shown that it can interact with various cellular targets. Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has been shown to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has also been shown to interact with cellular receptors such as the estrogen receptor and the aryl hydrocarbon receptor.
Biochemical and Physiological Effects:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate can induce apoptosis in cancer cells by activating caspase enzymes. Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. In animal models, Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has also shown a low toxicity profile in animal studies, making it a safe compound to work with. However, the limitations of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate include its limited solubility in water and its potential to degrade over time, which can affect the reproducibility of experiments.
未来方向
There are several future directions for research on Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate. In the field of medicinal chemistry, further studies are needed to fully understand the mechanism of action of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate and its potential as an anti-cancer and anti-inflammatory agent. In the field of materials science, Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate can be used as a building block for the synthesis of functional materials with tunable properties. Further studies are needed to explore the potential of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate in this field. Overall, Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has shown promise as a versatile compound with potential applications in various fields of scientific research.
合成方法
The synthesis of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. This intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate.
科学研究应用
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has shown potential as a versatile compound in various fields of scientific research. In the field of medicinal chemistry, Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has been studied for its potential as an anti-cancer agent. Research has shown that Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
In the field of materials science, Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has been studied for its potential as a building block for the synthesis of functional materials. Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate has been used as a precursor for the synthesis of polymeric materials with tunable properties such as fluorescence, conductivity, and solubility.
属性
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-(3-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-24-18(23)15(10-11-5-4-6-12(20)9-11)19-16(21)13-7-2-3-8-14(13)17(19)22/h2-9,15,20H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGGKSHXBJRUFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662172 |
Source


|
| Record name | Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076199-35-3 |
Source


|
| Record name | Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonadecafluoro-3-(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3-aza-5-phosphaheptadecan-1-ol 5-oxide](/img/structure/B563363.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
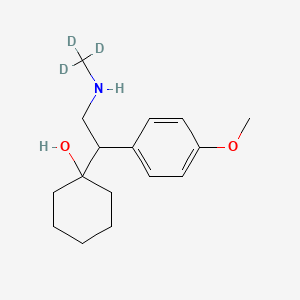

![3-Bromo-s-triazolo[3,4-a]phthalazine](/img/structure/B563371.png)
